molecular formula C8H17NO B6203278 1-(3-methoxycyclohexyl)methanamine, Mixture of diastereomers CAS No. 1340206-53-2

1-(3-methoxycyclohexyl)methanamine, Mixture of diastereomers

Cat. No.: B6203278
CAS No.: 1340206-53-2
M. Wt: 143.23 g/mol
InChI Key: WDZRIXASMZZTBL-UHFFFAOYSA-N
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Description

“1-(3-methoxycyclohexyl)methanamine, Mixture of diastereomers” is a chemical compound. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other . This compound is offered by Benchchem for research and development purposes.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I have access to .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methoxycyclohexyl)methanamine involves the reaction of a cyclohexanone derivative with an amine in the presence of a reducing agent to form a mixture of diastereomers. The diastereomers can be separated using chromatography or recrystallization.", "Starting Materials": [ "3-methoxycyclohexanone", "Methanamine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-methoxycyclohexanone (1.0 g, 7.0 mmol) in methanol (10 mL) and add methanamine (0.6 mL, 8.4 mmol) dropwise with stirring.", "Step 2: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 4: Extract the product with dichloromethane (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a mixture of diastereomers as a yellow oil.", "Step 6: Purify the mixture of diastereomers by chromatography or recrystallization to obtain 1-(3-methoxycyclohexyl)methanamine as a white solid." ] }

1340206-53-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3-methoxycyclohexyl)methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-4-2-3-7(5-8)6-9/h7-8H,2-6,9H2,1H3

InChI Key

WDZRIXASMZZTBL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)CN

Purity

95

Origin of Product

United States

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